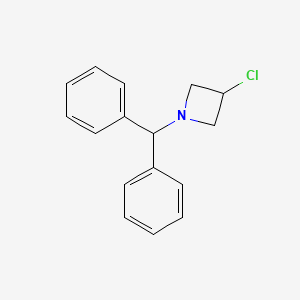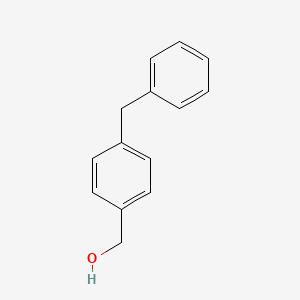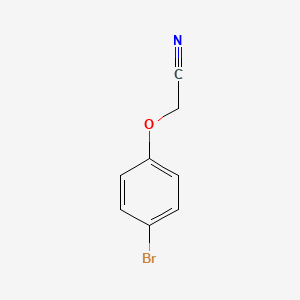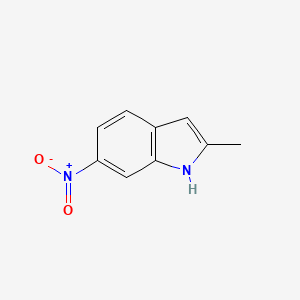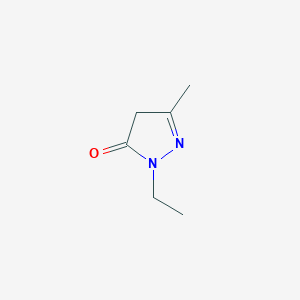
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
“1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” is a compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 3-ethyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one and 5-ethyl-2-methyl-4H-pyrazol-3-one .
Molecular Structure Analysis
The molecular structure of “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The IUPAC name for this compound is 5-ethyl-2-methyl-4H-pyrazol-3-one .
Chemical Reactions Analysis
While specific chemical reactions involving “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” are not detailed in the available sources, pyrazoles are known to be involved in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The compound “1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one” has a molecular weight of 126.16 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 126.079312947 g/mol . The topological polar surface area is 32.7 Ų .
Scientific Research Applications
Synthesis of Indole Derivatives
The compound is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and show various biologically vital properties .
Treatment of Various Disorders
Indole derivatives, synthesized using this compound, have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Antioxidant Medication
1-phenyl-3-methyl-5-pyrazolone, a derivative of the compound, is used as an antioxidant and an intravenous medication to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
Synthesis of Medicinal Compounds
1,3-dimethyl-5-pyrazolone, another important pyrazolone derivative of the compound, is an important intermediate in the preparation of some medicinal compounds .
Antibacterial Activity
The compound has been used in solutions that were irradiated at 365 nm for 10 min before adding the cell suspension to determine the antibacterial activity .
Preparation of Unsymmetrically Substituted Systems
The compound has been used in the development of a new regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles for the preparation of unsymmetrically substituted systems of interest as ligands for the estrogen receptor .
properties
IUPAC Name |
2-ethyl-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-8-6(9)4-5(2)7-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWKEPROQIWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349895 | |
| Record name | ST001145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
CAS RN |
19364-68-2 | |
| Record name | ST001145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



